molecular formula C22H21BrN2O4 B12879133 1h-pyrazole-3,4-dicarboxylic Acid, 5-(3-bromophenyl)-1-(3-methylphenyl)-, Diethyl Ester CAS No. 96722-99-5

1h-pyrazole-3,4-dicarboxylic Acid, 5-(3-bromophenyl)-1-(3-methylphenyl)-, Diethyl Ester

Cat. No.: B12879133
CAS No.: 96722-99-5
M. Wt: 457.3 g/mol
InChI Key: MJMLQKUEYZAACC-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based dicarboxylate ester featuring a 3-bromophenyl group at the 5-position and a 3-methylphenyl (m-tolyl) group at the 1-position of the pyrazole ring. The molecular formula is C₂₂H₂₁BrN₂O₄, with a molecular weight of 469.32 g/mol . Its synthesis likely follows a 1,3-dipolar cycloaddition pathway, as seen in analogous pyrazole dicarboxylate derivatives, where sydnones react with acetylenedicarboxylates to form the pyrazole core .

Properties

CAS No.

96722-99-5

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

diethyl 5-(3-bromophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C22H21BrN2O4/c1-4-28-21(26)18-19(22(27)29-5-2)24-25(17-11-6-8-14(3)12-17)20(18)15-9-7-10-16(23)13-15/h6-13H,4-5H2,1-3H3

InChI Key

MJMLQKUEYZAACC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazole dicarboxylate esters, emphasizing substituent effects, molecular properties, and biological activities:

Compound Substituents Ester Groups Molecular Weight (g/mol) Key Properties/Activities Reference
1H-Pyrazole-3,4-dicarboxylic Acid, 5-(3-Bromophenyl)-1-(3-Methylphenyl)-, Diethyl Ester (Target) 5-(3-Bromophenyl), 1-(3-Methylphenyl) Diethyl 469.32 High lipophilicity; potential antifungal/antibacterial activity (inferred from analogs).
Dimethyl 1-(4-Bromo-2-Isopropylphenyl)-1H-Pyrazole-3,4-Dicarboxylate 1-(4-Bromo-2-Isopropylphenyl) Dimethyl 381.23 Lower molecular weight; dimethyl esters may reduce bioavailability compared to diethyl.
Diethyl 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-1H-Pyrazole-3,4-Dicarboxylate 5-(4-Chlorophenyl), 1-(2,4-Dichlorophenyl) Diethyl 467.73 Electron-withdrawing Cl groups enhance stability; antifungal activity reported in analogs.
Diethyl 1-[4-Methyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4,5-Dicarboxylate 1-(4-Methyl-6-Trifluoromethyl-Pyrimidinyl) (Triazole core) Diethyl 373.29 Trifluoromethyl group increases metabolic resistance; used in agrochemical research.
Dimethyl 1-(2-Chlorophenyl)-5-Phenylpyrazole-3,4-Dicarboxylate 1-(2-Chlorophenyl), 5-Phenyl Dimethyl 356.78 Chlorine at ortho-position may sterically hinder interactions; limited bioactivity data.

Structural and Electronic Comparisons

  • Substituent Effects: The 3-bromophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. The 3-methylphenyl substituent contributes steric bulk without significant electronic perturbation, whereas 4-bromo-2-isopropylphenyl () introduces greater steric hindrance, possibly reducing binding affinity .

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